molecular formula C7H6ClF B1349765 5-Chloro-2-fluorotoluene CAS No. 452-66-4

5-Chloro-2-fluorotoluene

Cat. No. B1349765
CAS RN: 452-66-4
M. Wt: 144.57 g/mol
InChI Key: JOXXHDGUTVUBDL-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorotoluene is a chemical compound with the linear formula CH3C6H3(Cl)F1. It has a molecular weight of 144.571 and is a colorless liquid2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 5-Chloro-2-fluorotoluene. However, it’s used in the synthesis of potent and long-lasting Ca 2+ agonists, and topically active carbonic anhydrase inhibitors3.



Molecular Structure Analysis

The molecular structure of 5-Chloro-2-fluorotoluene is represented by the SMILES string Cc1cc(Cl)ccc1F1. The InChI representation is 1S/C7H6ClF/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H31.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 5-Chloro-2-fluorotoluene.



Physical And Chemical Properties Analysis

5-Chloro-2-fluorotoluene has a refractive index of 1.49951. It has a boiling point of 157-159 °C/752 mmHg1 and a density of 1.188 g/mL at 25 °C1.


Scientific Research Applications

Molecular Structure and Spectroscopy 5-Chloro-2-fluorotoluene has been explored in studies focusing on its molecular structure and spectroscopic properties. Investigations using microwave spectroscopy and quantum chemistry have detailed the internal rotation and chlorine nuclear quadrupole coupling in chlorofluorotoluene derivatives, revealing insights into their molecular behavior and structure (Nair et al., 2020). Additionally, the vibronic spectrum and emission spectroscopy of jet-cooled chlorofluorobenzyl radicals derived from 5-chloro-2-fluorotoluene have been studied, providing information on electronic transitions and molecular vibrations (Chae, Yoon, & Lee, 2014), (Yoon, Chae, & Lee, 2014).

Chemical Reactions and Catalysis Research into the nitration of fluorotoluenes, including 5-chloro-2-fluorotoluene, using solid acid catalysts under mild conditions has demonstrated high yields and selectivity, highlighting its potential for regioselective synthesis processes (Maurya et al., 2003). The generation of molecular radicals in corona discharge from chlorofluorotoluene showcases the formation pathways and bond dissociation energies critical in radical formation (Yi, Yoon, & Lee, 2014).

Environmental and Material Science The study of fluoroarenes’ separations in metal-organic frameworks (MOFs) with coordination sites has opened new avenues in purification techniques, suggesting that frameworks like Mg2(dobdc) can effectively separate mixtures of fluoroarenes, including fluorotoluenes, demonstrating an innovative approach to addressing challenges in organic synthesis and material science (Zick et al., 2021).

Safety And Hazards

When handling 5-Chloro-2-fluorotoluene, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes4. Use personal protective equipment and ensure adequate ventilation4. It’s considered hazardous by the 2012 OSHA Hazard Communication Standard5.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of 5-Chloro-2-fluorotoluene.


Relevant Papers
I found some references to 5-Chloro-2-fluorotoluene in the Chemical & Pharmaceutical Bulletin
1. However, the specific content of these papers was not available in the search results.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

4-chloro-1-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXXHDGUTVUBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196422
Record name 5-Chloro-2-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-fluorotoluene

CAS RN

452-66-4
Record name 4-Chloro-1-fluoro-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-fluorotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-fluorotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.550
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
KL Shepard, SL Graham, RJ Hudcosky… - Journal of medicinal …, 1991 - ACS Publications
For several decades a tantalizing goal for the treatment of primary open-angle glaucoma has been the development of a topically active carbonic anhydrase inhibitor. Recent results …
Number of citations: 29 pubs.acs.org
M Hudlicky - 2000 - books.google.com
This book is a synthesis of two of Hudlicky's earlier books outlining the many unpredictable properties of fluorine and its compounds that are not analogous to the properties of any other …
Number of citations: 16 books.google.com
H KANNO, H YAMAGUCHI, Y OKAMIYA… - Chemical and …, 1992 - jstage.jst.go.jp
New 1, 4-dihydropyridine derivatives bearing a 4-(disubstituted phenyl) ring and an aminoethyl ester or an amino-2, 2-dimethylpropyl ester were synthesized and their antihypertensive …
Number of citations: 14 www.jstage.jst.go.jp
菅野英男, 山口久夫, 岡宮芳明, 砂川清崇… - Chemical and …, 1992 - jlc.jst.go.jp
New 1, 4-dihydropyridine derivatives bearing a 4-(disubstituted phenyl) ring and an aminoethyl ester or an amino-2, 2-dimethylpropyl ester were synthesized and their antihypertensive …
Number of citations: 3 jlc.jst.go.jp
稲川淳一, 森本香織 - 分析化学, 2002 - jstage.jst.go.jp
… (N4126) Sufadimethoxins 310 Sigma(S7007) ACetaZOlamide 222 Sigma(A6011) Dichlorphenamide 3()5 Sigma(D3268) Chlorothiazide 296 Sigma(C4911) 5-ChlorO-2-fluorotoluene …
Number of citations: 2 www.jstage.jst.go.jp

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